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molecular formula C15H17N3O4 B1242203 1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid

1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid

Cat. No. B1242203
M. Wt: 303.31 g/mol
InChI Key: ZKPYFMVPKVVIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666915

Procedure details

Ethyl 1,6-dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylate (7.5 g) and sodium hydroxide (3 g) are added to water (100 ml), and the mixture is refluxed with stirring for 1 hour. After cooling, the reaction mixture is acidified with acetic acid, and the resulting solid is collected by filtration and recrystallized from DMF. The precipitate is collected by filtration and added to water (100 ml), and the mixture is refluxed with stirring for 1 hour. After cooling, the resulting product is collected by filtration and dried at 80° C. under reduced pressure to give 1,6-dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid (4.3 g). M.p. 213°-215° C.
Name
Ethyl 1,6-dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:24])[CH2:3][O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[NH:7][C:8]1[NH:9][C:10](=[O:19])[C:11]([C:14]([O:16]CC)=[O:15])=[CH:12][N:13]=1.[OH-].[Na+].O>C(O)(=O)C>[CH3:1][CH:2]([CH3:24])[CH2:3][O:4][C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[NH:7][C:8]1[NH:9][C:10](=[O:19])[C:11]([C:14]([OH:16])=[O:15])=[CH:12][N:13]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 1,6-dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylate
Quantity
7.5 g
Type
reactant
Smiles
CC(COC1=C(NC=2NC(C(=CN2)C(=O)OCC)=O)C=CC=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
ADDITION
Type
ADDITION
Details
added to water (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(COC1=C(NC=2NC(C(=CN2)C(=O)O)=O)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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